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Compound of Interest

Compound Name: Methylproamine

Cat. No.: B1663641

Introduction: The term "Methylproamine” is not a standard chemical identifier and can be
considered ambiguous. It most commonly refers to one of two structural isomers with the
molecular formula C4H11N: N-methylpropan-1-amine (also known as N-methylpropylamine) or
N-methylpropan-2-amine (also known as N-methylisopropylamine). This guide provides a
detailed overview of the chemical properties, synthesis, and applications of these two
secondary amines, intended for researchers, scientists, and professionals in drug

development.

Physicochemical Properties

The fundamental properties of N-methylpropan-1-amine and N-methylpropan-2-amine are
summarized below. These isomers share the same molecular formula and weight but differ in
the arrangement of their alkyl groups, leading to variations in their physical characteristics.
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Property N-methylpropan-1-amine N-methylpropan-2-amine

Synonyms N-Methylpropylémine, N-Methylisopropylémine,
Methylpropylamine Methylisopropylamine

CAS Number 627-35-0[1] 4747-21-1[2]

Molecular Formula CaH11N[1] CaH11N[2]

Molecular Weight 73.14 g/mol [1] 73.14 g/mol

Appearance Colorless liquid Colorless liquid

Odor Amine-like Strong, fishy, ammonia-like

Boiling Point 61-63 °C 50-53 °C

Density 0.713 g/mL at 25 °C 0.702 g/mL at 25 °C

Refractive Index

n20/D 1.394

n20/D 1.384

Solubility

Soluble in water, alcohols, and

ethers

Soluble in water

Experimental Protocols: Synthesis of
Methylpropylamine Isomers

The synthesis of secondary amines like methylpropylamine isomers can be achieved through

various methods. Reductive amination is a common and versatile approach. Below are detailed

protocols for the synthesis of N-methylisopropylamine and a general procedure for reductive

amination applicable to N-methylpropylamine.

Protocol 1: Synthesis of N-Methylisopropylamine via
Mannich Reaction and Decomposition

This two-step method involves the initial formation of a hexahydrotriazine intermediate from

isopropylamine and formaldehyde, followed by its decomposition and reduction to yield N-

methylisopropylamine.

Step 1: Mannich Reaction to form 1,3,5-Tris(isopropyl)hexahydro-1,3,5-triazine
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To 59 g (1 mole) of anhydrous isopropylamine, while stirring and cooling in an external ice
bath, add 85.7 g (1 mole) of a 35% aqueous formaldehyde solution.

During the addition, an oily layer of 1,3,5-tris(isopropyl)hexahydro-1,3,5-triazine will form.
After allowing the reaction to proceed for 15 minutes, separate the oily layer.

Dry the separated oil over anhydrous potassium carbonate (K2COs) for 12 hours in a
refrigerator at 4°C. The expected yield is approximately 83%.

Step 2: Decomposition and Reduction to N-Methylisopropylamine

Prepare a suspension of 70 g of zinc dust in 200 mL of water in a reaction vessel equipped
for strong stirring and cooling to -5°C.

Slowly add 40 g of the dried 1,3,5-tris(isopropyl)hexahydro-1,3,5-triazine from Step 1 to the
cooled zinc suspension.

Simultaneously, add 320 mL of concentrated hydrochloric acid (HCI) dropwise, maintaining
the temperature at -5°C.

After the complete addition of the triazine and HCI, continue stirring for an additional hour.
Filter the reaction mixture to remove the residual zinc dust.

In a separate three-necked round-bottom flask equipped with a stirrer and a Liebig
condenser, heat a 40% sodium hydroxide (NaOH) solution to 90°C.

Add the filtrate from the previous step dropwise to the hot NaOH solution. The N-
methylisopropylamine will be liberated and distill over.

Collect the distillate in a cooled receiving flask. The crude product will have a boiling point in
the range of 50-60°C.

Purify the collected liquid by fractional distillation using a 30 cm Vigreux column. The main
fraction of pure N-methylisopropylamine will distill at 49-51°C.
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Protocol 2: General Synthesis of Secondary Amines by
Reductive Amination

This procedure describes a general method for synthesizing secondary amines, such as N-
methylpropylamine, by the reductive amination of a primary amine with an aldehyde or ketone.
For the synthesis of N-methylpropylamine, propanal would be reacted with methylamine.

 Dissolve the carbonyl compound (e.g., propanal, 1.0 equivalent) in an anhydrous solvent
such as methanol (MeOH) or dichloromethane (DCM) to a concentration of 1.0 M, and cool
the solution to 0°C.

e Add the primary amine (e.g., methylamine, 3-10 equivalents) to the stirred solution and
continue stirring for 15 minutes at 0°C to allow for the formation of the imine intermediate.

o Add sodium triacetoxyborohydride (NaBH(OACc)s, 2.0 equivalents) portionwise to the reaction
mixture.

 Allow the reaction mixture to warm to room temperature and stir for 3 hours.

e Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate
(NaHCO:s).

o Extract the aqueous phase three times with ethyl acetate (EtOAC).

o Combine the organic extracts, dry them over anhydrous sodium sulfate (NazS0Oa), and
concentrate the solution in vacuo using a rotary evaporator.

e The crude product can be purified by vacuum distillation or column chromatography to yield
the pure secondary amine.

Applications in Research and Development

Both N-methylpropylamine and N-methylisopropylamine serve as valuable intermediates and
building blocks in organic synthesis.

» N-methylpropan-1-amine is utilized in the synthesis of pharmaceuticals and agrochemicals. It
acts as a versatile nucleophile in various chemical reactions. It has also been identified as a
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naturally occurring component in tobacco smoke condensate.

» N-methylisopropylamine is an important intermediate in the synthesis of certain
pharmaceuticals. It is also used in materials science for the generation of in-situ micelles
from stimuli-responsive amphiphilic block copolymers.

Neither of these simple aliphatic amines is typically associated with specific, complex signaling
pathways in the manner of targeted therapeutics. Their biological effects, if any, are generally
broad and related to their basicity and potential to interact with various physiological systems,
though some research explores potential interactions with neurotransmitter systems.

Visualizations
Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of N-methylisopropylamine from
isopropylamine and formaldehyde, as detailed in Protocol 1.
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Synthesis of N-Methylisopropylamine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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